![molecular formula C22H29N3O3S2 B2764278 (4-(2,4-Dimethylphenyl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-3-yl)methanone CAS No. 1794918-18-5](/img/structure/B2764278.png)
(4-(2,4-Dimethylphenyl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-3-yl)methanone
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Overview
Description
This compound is a complex organic molecule with the molecular formula C22H29N3O3S2. It has been mentioned in the context of crystal structure studies .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the crystal structure of bis(4-(2,4-dimethylphenyl)piperazin-1-yl)methane, C25H36N4, was analyzed . The crystal structure was monoclinic, with specific atomic coordinates and displacement parameters provided .Scientific Research Applications
- Piperazine derivatives, including this compound, have demonstrated antimicrobial potential. Researchers explore their effectiveness against bacteria, fungi, and other pathogens. Mechanistic studies focus on interactions with microbial cell membranes or specific enzymes .
- Investigating the compound’s impact on tuberculosis (TB) is crucial due to the global TB burden. Researchers assess its ability to inhibit Mycobacterium tuberculosis growth, enhance drug efficacy, or reduce drug resistance .
- The compound’s structural features make it an interesting candidate for cancer research. Scientists study its effects on cancer cell lines, potential mechanisms of action, and synergistic interactions with existing chemotherapeutic agents .
- Viral infections remain a significant health challenge. Researchers explore whether this compound exhibits antiviral activity against specific viruses (e.g., influenza, herpes, or HIV). Mechanistic studies may involve viral entry inhibition or replication interference .
- Malaria continues to affect millions worldwide. Scientists investigate whether this compound could serve as a novel antimalarial agent. In vitro and in vivo experiments assess its potency against Plasmodium species and potential side effects .
- Computational studies explore the compound’s binding affinity to α1-AR. Docking simulations and molecular dynamics provide insights into its interactions with receptor sites, aiding drug design and optimization .
- Although not directly related to the compound, its structural motifs may inspire herbicidal research. Scientists evaluate similar derivatives for weed control, studying their effects on plant growth and photosynthesis .
Antimicrobial Activity
Antituberculosis Properties
Anticancer Research
Antiviral Investigations
Antimalarial Studies
α1-Adrenergic Receptor (α1-AR) Affinity
Herbicidal Activity
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its target, the α1-AR, by binding to it. The structure-activity relationships showed that phenylpiperazine is an important regional center where α receptors combine with drugs basic center, and these compounds have α receptor blocking activity in different degrees .
Biochemical Pathways
These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
In silico docking and molecular dynamics simulations, binding data together with adme calculations identified the promising lead compounds .
Result of Action
It was observed that similar compounds produced loss of cell viability of mcf-10a cells .
properties
IUPAC Name |
[4-(2,4-dimethylphenyl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpiperidin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S2/c1-17-7-8-20(18(2)15-17)23-10-12-24(13-11-23)22(26)19-5-3-9-25(16-19)30(27,28)21-6-4-14-29-21/h4,6-8,14-15,19H,3,5,9-13,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEPBZJVXINLCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3CCCN(C3)S(=O)(=O)C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-4-[1-(thiophene-2-sulfonyl)piperidine-3-carbonyl]piperazine |
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